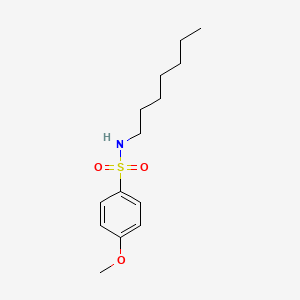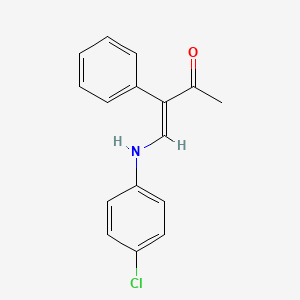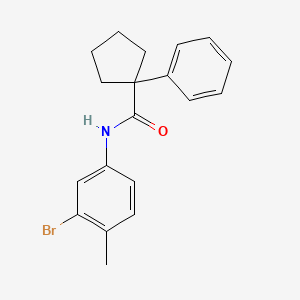
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H20BrNO . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide consists of a bromo-methylphenyl group, a phenylcyclopentyl group, and a formamide group . The molecular weight of this compound is 358.279 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide, such as its melting point, boiling point, and density, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Formamide derivatives are pivotal in the development of synthetic methodologies. The synthesis of 1-formyl-1,2-dihydroquinolines through a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides illustrates the utility of formamides in generating complex heterocyclic structures, a cornerstone in drug discovery and materials science (Kobayashi et al., 1995). Similarly, the carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides as an amide source represents an advancement in palladium-catalyzed reactions, reducing the reliance on toxic carbon monoxide gas and opening pathways for safer synthetic processes (Sawant et al., 2011).
Green Chemistry and Environmental Considerations
The development of green solvents and reactions is crucial for sustainable chemistry. N-formylmorpholine, for example, has been evaluated for its use as a green solvent in the synthesis of organic compounds, highlighting the role of formamides in enhancing the environmental friendliness of chemical processes (Ghasemi, 2018).
Advanced Materials and Ligand Design
Formamide derivatives play a role in the design of ligands for catalysis and materials science. The synthesis of metalphosphinates containing bridging formamide ligands showcases the application of formamide derivatives in constructing polymeric compounds with potential applications in catalysis, magnetic materials, and optoelectronics (Betz & Bino, 1988).
Pharmacological Research
While avoiding specifics on drug use and dosage, formamide derivatives have been investigated for their biological activities, such as antimicrobial properties. For example, the study on molecular docking and Hirshfeld surface analysis of a formamide derivative explores its moderate antimicrobial agent potential, contributing to the understanding of structure-function relationships in drug design (Malek et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPHUSNVOCYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)
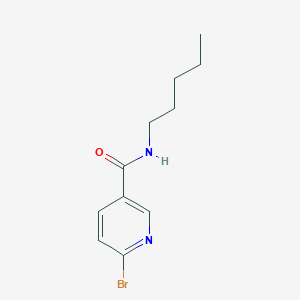
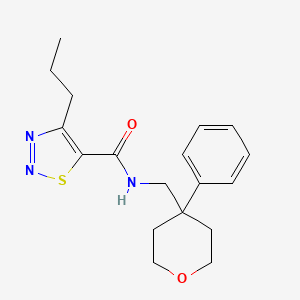
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)
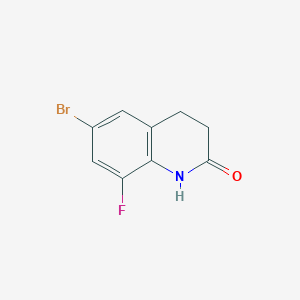
![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)
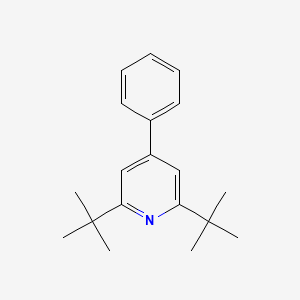

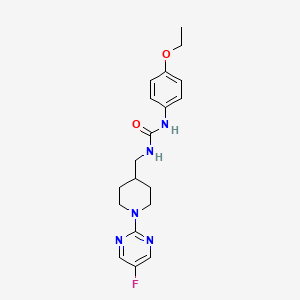
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)
